Octyl-D-Galactofuranosid-Tetraacetat

Übersicht

Beschreibung

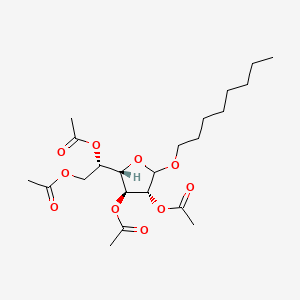

Octyl D-Galactofuranoside Tetraacetate is a synthetic oligosaccharide with a molecular weight of 460.52 g/mol . It is a fluorinated monosaccharide synthesized from octyl galactopyranoside . This compound is primarily used in research and development, particularly in the fields of glycosylation, methylation, and click modification .

Wissenschaftliche Forschungsanwendungen

Octyl D-Galactofuranoside Tetraacetate has several scientific research applications. It is used in the synthesis of galactofuranoside mimetics, which have shown potential as mycobacteriostatic agents . Additionally, this compound has been studied for its immunomodulatory properties during Leishmania donovani infection, where it demonstrated significant leishmanicidal activity . It is also used in the study of glycosylation processes and the development of new therapeutic strategies .

Wirkmechanismus

Target of Action

Octyl D-Galactofuranoside Tetraacetate primarily targets Mycobacterium smegmatis , a non-pathogenic model of M. tuberculosis . It has been described as a good bacteriostatic agent against this bacterium . Another potential target is Aquaporin Z in Escherichia coli .

Mode of Action

Studies have shown that the alkyl chain plays a crucial role in its bacteriostatic activity . The furanosyl entity of the compound can also be modulated, suggesting that it may interact with its targets in a specific manner .

Biochemical Pathways

It is known to facilitate the examination of glycolipid metabolism intricacies, cell recognition phenomena, and the interplay between pathogens and hosts .

Result of Action

The compound exhibits bacteriostatic activity, inhibiting the growth of Mycobacterium smegmatis . Some synthesized variants of the compound have shown growth inhibition inferior to the parent compound .

Action Environment

It is known that the compound’s activity can be significantly favored by double alkyl chains at c-1 and a polar substituent on the primary position of the furanoside .

Vorbereitungsmethoden

The synthesis of Octyl D-Galactofuranoside Tetraacetate involves the use of acetic anhydride and octyl D-galactofuranoside . One efficient method for synthesizing galactofuranosides, including Octyl D-Galactofuranoside Tetraacetate, is through iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts as both solvent and nucleophile . This reaction is carried out at room temperature, making it a simple and efficient process .

Analyse Chemischer Reaktionen

Octyl D-Galactofuranoside Tetraacetate undergoes various chemical reactions, including glycosylation, methylation, and click modification . Common reagents used in these reactions include acetic anhydride and iodine . The major products formed from these reactions are derivatives of the original compound, which can be used for further research and development .

Vergleich Mit ähnlichen Verbindungen

Octyl D-Galactofuranoside Tetraacetate is unique due to its fluorinated structure and its ability to undergo various chemical modifications . Similar compounds include other alkyl galactofuranosides, such as octyl β-D-galactofuranoside, 6-amino-β-D-galactofuranoside, and 6-N-acetamido-β-D-galactofuranoside . These compounds share similar structural features but differ in their specific functional groups and biological activities .

Biologische Aktivität

Octyl D-Galactofuranoside Tetraacetate is a glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications in various fields.

Synthesis

The synthesis of Octyl D-Galactofuranoside Tetraacetate involves acetylation of the galactofuranoside structure. The process typically includes the use of acetic anhydride and a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the reaction. The resulting compound is characterized by its octyl chain, which enhances its solubility and biological activity.

Antimicrobial Properties

Research indicates that Octyl D-Galactofuranoside Tetraacetate exhibits significant bacteriostatic activity , particularly against Mycobacterium smegmatis. It inhibits the growth of this bacterium, suggesting potential applications in antimicrobial therapies.

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium smegmatis | Bacteriostatic |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit glycosidases. In particular, it shows selective inhibition against certain fungal glycosidases derived from species like Aspergillus oryzae and Penicillium canescens. This selectivity could be leveraged in developing targeted therapies for fungal infections .

Study on Glycosidase Inhibition

A notable study focused on the synthesis of thio-β-D-glucosides and their evaluation as glycosidase inhibitors. The results demonstrated that Octyl D-Galactofuranoside Tetraacetate could serve as a model compound for exploring glycosidase interactions, showcasing its potential in therapeutic applications against fungal pathogens .

Antioxidant Activity

In addition to antimicrobial properties, preliminary studies suggest that Octyl D-Galactofuranoside Tetraacetate may possess antioxidant capabilities, although further research is needed to quantify this effect. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases .

Pharmacological Screening

A pharmacological screening revealed that compounds similar to Octyl D-Galactofuranoside Tetraacetate have exhibited a range of biological activities including anti-inflammatory and anticancer properties. These findings highlight the versatility of glycosides in medicinal chemistry .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of Octyl D-Galactofuranoside Tetraacetate. Modifications to the octyl chain or the acetyl groups may enhance its interaction with target enzymes or receptors, leading to improved therapeutic outcomes .

Eigenschaften

IUPAC Name |

[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGIWWSRQRBBQ-CJLFMRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858244 | |

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223412-29-1 | |

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.